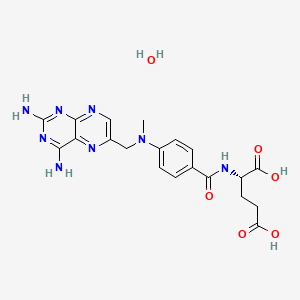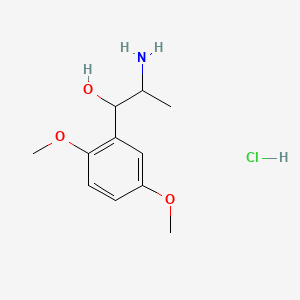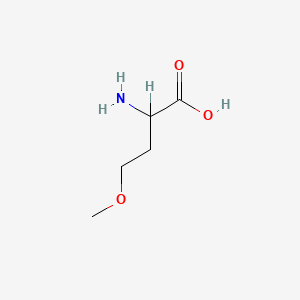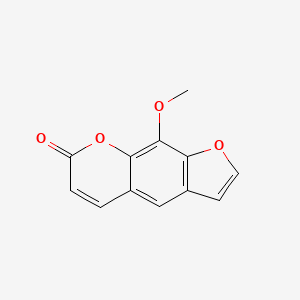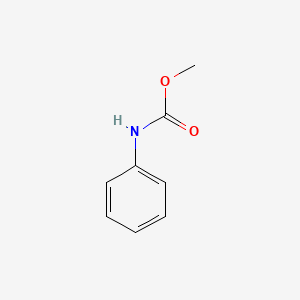
Methyl phenylcarbamate
概要
説明
Methyl phenylcarbamate (MPC) is an organic compound with the molecular formula C8H9NO2 . It is an important intermediate for the green synthesis of methylene diphenyl diisocyanate (MDI) as well as many other important products .
Synthesis Analysis
MPC can be synthesized via the reactions of phenylurea and dimethyl carbonate (DMC) and/or methanol . In a study, Zn/Al/Ce mixed oxides derived from hydrotalcite-like precursors were employed as effective and recoverable heterogeneous catalysts for MPC synthesis via DMC aminolysis .Molecular Structure Analysis
The molecular structure of MPC consists of a carbamate group (NHCOO) attached to a phenyl group and a methyl group . The molecular weight of MPC is 151.163 Da .Chemical Reactions Analysis
MPC can undergo various chemical reactions. For instance, it can be used for the green synthesis of methylene diphenyl diisocyanate (MDI) and other important products . The aminolysis of DMC for MPC synthesis is very attractive because the byproducts methanol could be used for the production of DMC .Physical And Chemical Properties Analysis
MPC is a solid at room temperature . It has a molecular weight of 151.16 g/mol . The storage temperature for MPC is room temperature under an inert atmosphere .科学的研究の応用
1. Synthesis of Methyl N-phenylcarbamate Derivatives
- Summary of Application: This study presents an efficient approach for the synthesis of methyl N-phenyl carbamate derivatives through the intermolecular amidation of aryl chlorides . This method is significant for the facile formation of aryl C-N bonds, which is of paramount importance in medicinal chemistry and material science .
- Methods of Application: The intermolecular amidation of aryl chlorides is catalyzed by Xphos Pd G2 . This protocol has demonstrated remarkable efficacy, offering several advantages such as good chemoselectivity, exceptional functional group compatibility, and operational simplicity .
- Results or Outcomes: The developed protocol has shown to be highly effective, allowing for the precise targeting of desired C-N bond formations while maintaining the integrity of other functional groups .
2. One Pot Synthesis of Methyl N-Phenyl Carbamate
- Summary of Application: Methyl N-phenyl carbamate (MPC) was synthesized from aniline, urea, and methanol . This method is significant as it promotes CO2 utilization and the synthesis of important chemicals derived from CO2 .
- Methods of Application: The effects of catalysts, loading amounts, preparation condition of catalyst, and reaction conditions on the synthesis of MPC were investigated . It was shown that KNO3 modified zeolite HY gave the best performance to MPC formation among the evaluated catalysts .
- Results or Outcomes: Over the KNO3 modified zeolite HY catalyst, 93.1% aniline conversion and 82.6% MPC selectivity were obtained under the optimum reaction condition .
3. Carbamoylation of Primary, Secondary and Aromatic Amines
- Summary of Application: This study presents a method for the carbamoylation of primary, secondary, and aromatic amines using dimethyl carbonate . This method is significant as it provides a green and sustainable approach to the synthesis of carbamates .
- Methods of Application: The carbamoylation reaction was carried out in a flow system over solid catalysts . This method offers several advantages such as operational simplicity, high efficiency, and environmental friendliness .
- Results or Outcomes: The developed protocol has shown to be highly effective, allowing for the efficient carbamoylation of amines while minimizing the environmental impact .
4. Synthesis of Aryl Carbamates
- Summary of Application: This study presents a method for the synthesis of aryl carbamates using palladium catalysts in cross-coupling reactions . This method is significant as it provides a facile way to form aryl C-N bonds, which is important in modern organic synthesis .
- Methods of Application: The cross-coupling reactions were catalyzed by palladium catalysts, operating under mild conditions . This method offers several advantages such as good chemoselectivity, exceptional functional group compatibility, and operational simplicity .
- Results or Outcomes: The developed protocol has demonstrated remarkable efficacy, allowing for the precise targeting of desired C-N bond formations while maintaining the integrity of other functional groups .
5. Zn/Al/Pb Mixed Oxides as Efficient Heterogeneous Catalysts
- Summary of Application: This study presents a method for the synthesis of Methyl N-Phenyl Carbamate (MPC) using Zn/Al/Pb mixed oxides as efficient and stable heterogeneous catalysts . This method is significant as it provides an effective and green pathway for the synthesis of MPC, which is an important intermediate for the synthesis of polyurethanes and many other chemicals .
- Methods of Application: The catalysts are prepared via facile coprecipitation and subsequent thermal annealing . Their micromorphology and physical-chemical properties are characterized by various techniques .
- Results or Outcomes: The high density of active sites generates outstanding catalytic activity and cycling stability for MPC synthesis, with an aniline conversion of almost 100% and MPC yield of up to 90% during six repeated tests .
6. Synthesis of Methyl N-phenylcarbamate Derivatives by Xphos Pd G2
- Summary of Application: This study presents an efficient approach for the synthesis of methyl N-phenyl carbamate derivatives through the intermolecular amidation of aryl chlorides, catalyzed by Xphos Pd G2 . This method is significant for the facile formation of aryl C-N bonds, which is of paramount importance in medicinal chemistry and material science .
- Methods of Application: The intermolecular amidation of aryl chlorides is catalyzed by Xphos Pd G2 . This protocol has demonstrated remarkable efficacy, offering several advantages such as good chemoselectivity, exceptional functional group compatibility, and operational simplicity .
- Results or Outcomes: The developed protocol has shown to be highly effective, allowing for the precise targeting of desired C-N bond formations while maintaining the integrity of other functional groups .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)9-7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGUPODHENSJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180674 | |
| Record name | Methyl phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl phenylcarbamate | |
CAS RN |
2603-10-3 | |
| Record name | Carbamic acid, N-phenyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2603-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002603103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl phenylcarbamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36208 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl phenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.196 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PHENYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3L1HPI8NJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

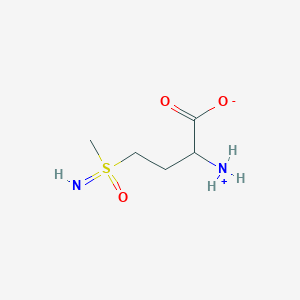
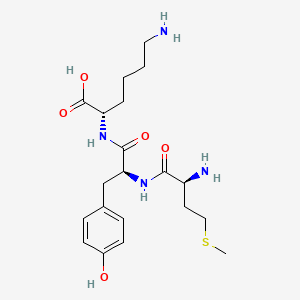
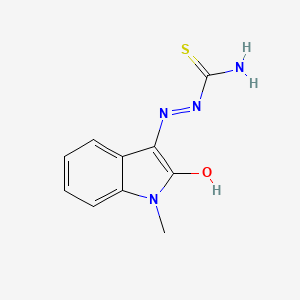
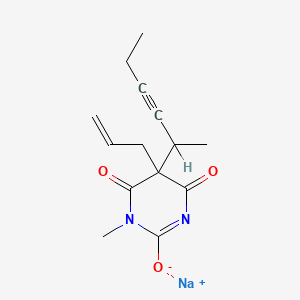
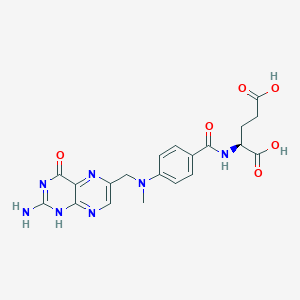
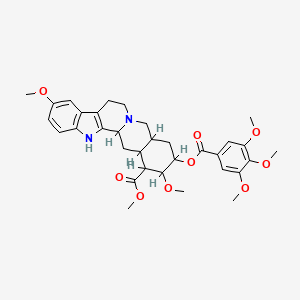
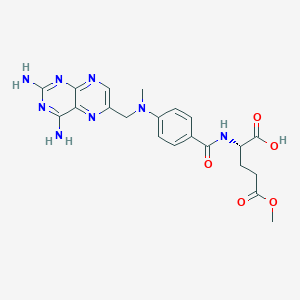
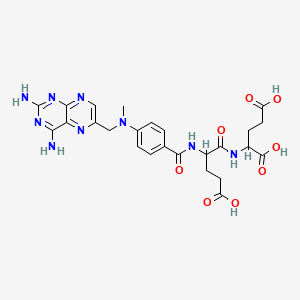
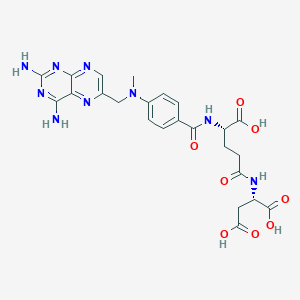
![4-Carbamoyl-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-butyric acid](/img/structure/B1676406.png)
